N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide
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Overview
Description
N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Alkylation: The sulfonamide is then alkylated using a suitable alkylating agent to introduce the ethyl and methyl groups.
Condensation: The alkylated sulfonamide undergoes condensation with 4-methoxybenzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the complex structure of the target compound.
4-methoxybenzaldehyde: A simpler aromatic compound used in the synthesis of the target compound.
N-methyl-N-(2-chloroethyl)amine: Contains similar alkyl groups but lacks the aromatic and sulfonamide components.
Uniqueness
N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile chemical reagent.
Properties
Molecular Formula |
C18H23ClIN3O3S |
---|---|
Molecular Weight |
523.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]ethyl-[1-(4-methoxyanilino)ethylidene]-methylazanium;iodide |
InChI |
InChI=1S/C18H22ClN3O3S.HI/c1-14(21-16-6-8-17(25-3)9-7-16)22(2)13-12-20-26(23,24)18-10-4-15(19)5-11-18;/h4-11,20H,12-13H2,1-3H3;1H |
InChI Key |
JHLNYNQTTUUNTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+](C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)OC.[I-] |
Origin of Product |
United States |
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